![molecular formula C21H27NO5S B3211503 2-methoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methylbenzenesulfonamide CAS No. 1091007-16-7](/img/structure/B3211503.png)
2-methoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methylbenzenesulfonamide
Overview
Description
2-methoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H27NO5S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound has garnered attention due to its potential as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth and metastasis. Preliminary studies suggest that it may interfere with specific signaling pathways crucial for cancer cell survival .
- Inflammation lies at the heart of many diseases. Our compound here exhibits anti-inflammatory effects by modulating immune responses. It could be a promising candidate for developing novel anti-inflammatory drugs .
- Neuroprotective compounds are like superheroes for our brain cells. This sulfonamide derivative has shown promise in protecting neurons from damage caused by oxidative stress. Researchers are exploring its potential in treating neurodegenerative conditions like Alzheimer’s and Parkinson’s disease .
- Cardiovascular health matters, and our compound might play a role. It has been studied for its vasodilatory effects, which could improve blood flow and reduce hypertension. Additionally, it may inhibit platelet aggregation, potentially benefiting heart health .
- Bacteria, fungi, and other pathogens beware! Our compound exhibits antimicrobial activity. Researchers have investigated its effectiveness against various microbes, including drug-resistant strains. It could be a valuable addition to the arsenal of antimicrobial agents .
- Metabolic pathways are intricate dance routines within our cells. This compound seems to have a role in regulating lipid metabolism and adipogenesis. It might hold promise in managing obesity-related complications .
- Pain relief is a universal quest. Some studies suggest that our compound has analgesic properties. It could be explored further for managing pain, especially in chronic conditions .
- Scientists love to unravel molecular mysteries. Our compound interacts with specific enzymes, potentially inhibiting their activity. Understanding these interactions could lead to targeted therapies and drug design .
Anticancer Potential
Anti-Inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Cardiovascular Applications
Antimicrobial Activity
Metabolic Disorders and Obesity
Analgesic and Pain Management
Chemical Biology and Enzyme Inhibition
Remember, while these applications are exciting, further research and clinical trials are necessary to validate their efficacy and safety. Our compound’s multifaceted nature makes it a captivating subject for scientific exploration! 🌟 .
properties
IUPAC Name |
2-methoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-5-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-16-4-9-19(26-3)20(14-16)28(23,24)22-15-21(10-12-27-13-11-21)17-5-7-18(25-2)8-6-17/h4-9,14,22H,10-13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKYHILZIXQAAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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